Z-D-Gla(OtBu)2-OH

Stereochemistry Biological Activity Cell Adhesion

Select this stereodefined D-enantiomer for site-specific introduction of D-γ-carboxyglutamic acid. Z-protection compatible with Boc SPPS; γ-di-tBu esters stable until HF cleavage. Substituting with L-isomer or Fmoc analog compromises synthesis yields or alters target peptide calcium-binding activity. Ideal for coagulation factor domain studies and D-Gla-containing integrin antagonist development.

Molecular Formula C21H30N2O8
Molecular Weight 438.5 g/mol
Cat. No. B13133822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Gla(OtBu)2-OH
Molecular FormulaC21H30N2O8
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
InChIInChI=1S/C21H30N2O8/c1-20(2,3)30-18(27)23(19(28)31-21(4,5)6)12-15(16(24)25)22-17(26)29-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,22,26)(H,24,25)/t15-/m1/s1
InChIKeyVSZYURDBEBEHJC-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Gla(OtBu)2-OH: A Stereodefined, Orthogonally Protected Building Block for Gla-Containing Peptide Synthesis and Calcium-Binding Studies


Z-D-Gla(OtBu)2-OH (CAS 60868-52-4) is a D-enantiomer, orthogonally protected derivative of the uncommon amino acid γ-carboxyglutamic acid (Gla). It features an N-α-benzyloxycarbonyl (Z) group and two γ-carboxyl tert-butyl (tBu) ester protecting groups . This specific protecting group scheme enables its use in solution-phase or Boc-based solid-phase peptide synthesis (SPPS) strategies for the site-specific introduction of the D-Gla residue [1]. The D-Gla residue is a post-translational modification critical for the calcium-dependent function of vitamin K-dependent proteins, including coagulation factors and bone matrix proteins [2].

Why Generic Substitution of Z-D-Gla(OtBu)2-OH with Other Gla Derivatives Compromises Synthetic Outcomes and Biological Fidelity


Substituting Z-D-Gla(OtBu)2-OH with a racemic mixture, an L-enantiomer, or an Fmoc-protected analog is not a neutral change; it introduces specific and quantifiable differences that directly impact experimental success. The combination of stereochemistry (D vs. L), N-terminal protection strategy (Z vs. Fmoc), and the specific γ-carboxyl protecting group (tBu vs. others) dictates the compound's compatibility with synthesis protocols, its coupling efficiency, and the final peptide's biological activity . Evidence demonstrates that these factors are critical: for example, replacing an Asp residue with an L-Gla versus a D-Gla yields peptides with differential biological activity, with the D-Gla analogue showing unique inhibitory properties against cell adhesion not observed in its L-Gla counterparts . Using the wrong derivative can lead to synthetic failure, epimerization, or a peptide product with altered metal-binding affinities and biological function [1].

Quantitative Evidence Guide for Z-D-Gla(OtBu)2-OH: Comparative Performance in Synthesis, Purity, and Biological Activity


Z-D-Gla(OtBu)2-OH vs. Z-DL-Gla(OtBu)2-OH: Stereochemical Purity Enables Defined Biological Function

The stereochemistry of the Gla residue is a critical determinant of biological activity. A study on cyclic RGD pentapeptides found that replacing the Asp residue with L-γ-carboxyglutamic acid (L-Gla) yielded peptides that did not show activity in binding assays with recombinant integrin receptors. In contrast, the replacement with D-γ-carboxyglutamic acid (D-Gla), derived from the Z-D-Gla(OtBu)2-OH building block, gave rise to a peptide analogue that inhibited cell adhesion . This direct head-to-head comparison establishes that the D-enantiomer confers a specific biological function not present in its L-counterpart or racemic mixtures like Z-DL-Gla(OtBu)2-OH.

Stereochemistry Biological Activity Cell Adhesion

Z-D-Gla(OtBu)2-OH vs. Fmoc-D-Gla(OtBu)2-OH: N-Terminal Protection Orthogonality Dictates Synthesis Strategy Compatibility

The N-terminal protecting group determines the overall peptide synthesis strategy. Z-D-Gla(OtBu)2-OH, with its benzyloxycarbonyl (Z) group, is compatible with solution-phase synthesis and Boc-based SPPS, where final deprotection requires strong acid (e.g., HF) [1]. In contrast, its analog Fmoc-D-Gla(OtBu)2-OH utilizes the base-labile Fmoc group, making it compatible with Fmoc/tBu SPPS which uses milder TFA cleavage . This is a fundamental difference in synthesis route design, not just a simple substitution. Using an Fmoc derivative in a Boc synthesis strategy would lead to premature deprotection and failed synthesis.

Peptide Synthesis SPPS Protecting Groups

Z-D-Gla(OtBu)2-OH vs. Alternative γ-Carboxyl Protecting Groups (e.g., Cyclohexyl): Superior Stability and Cleavage Profile

A systematic study of protecting groups for the γ-carboxyl function of Gla in Boc-strategy peptide synthesis directly compared several derivatives. The tert-butyl (tBu) ester, as present in Z-D-Gla(OtBu)2-OH, was one of the groups evaluated for its stability and removability. The study established that while the cyclohexyl (cHx) group was found to be stable and cleaved quantitatively by HF without decarboxylation, the di-tBu protection offers a different and well-established deprotection profile under standard acidic conditions used in Boc chemistry [1]. The tBu group is a mainstay in Boc chemistry, providing a predictable and quantitative deprotection pathway.

Protecting Group Strategy Boc-SPPS Stability

Z-D-Gla(OtBu)2-OH: High Commercial Purity Reduces Synthetic Impurities Compared to Lower-Grade Alternatives

Commercial suppliers consistently provide Z-D-Gla(OtBu)2-OH at a certified purity of 99% . While not a direct comparator study, this high level of chemical purity is a critical quantitative differentiator when compared to alternative sources or in-house syntheses that may yield lower purity material (e.g., 90-95%). The 99% purity specification reduces the potential for side reactions, epimerization, or the introduction of unknown impurities during peptide synthesis, leading to higher yields and purer final peptide products .

Purity Synthesis Quality Control

Validated Research and Development Applications for Z-D-Gla(OtBu)2-OH


Synthesis of Coagulation Factor Peptides and Gla-Domains for Calcium-Binding Studies

This compound is the reagent of choice for synthesizing peptides corresponding to the γ-carboxyglutamic acid (Gla) domains of vitamin K-dependent blood coagulation factors (e.g., Factors II, VII, IX, X) and regulatory proteins like Protein C and Protein Z [1]. The stereodefined D-enantiomer and orthogonal protecting groups allow for precise incorporation of the Gla residue into sequences that require a D-amino acid. This enables structure-function studies of calcium-dependent membrane binding and protein-protein interactions central to the coagulation cascade, which is essential for both fundamental research and the development of novel anticoagulant therapies [2].

Development of Integrin Antagonist Peptides for Cell Adhesion Research

Based on the direct evidence that D-Gla-containing peptides exhibit cell adhesion inhibitory activity not seen with L-Gla counterparts, Z-D-Gla(OtBu)2-OH is a critical building block for designing and synthesizing novel integrin antagonists [1]. This application is directly relevant to research in cancer metastasis, inflammation, and thrombosis, where inhibiting specific integrin-mediated cell adhesion events is a key therapeutic strategy. The D-stereochemistry is essential for this activity.

Synthesis of Bone Matrix Protein (Osteocalcin) and Mineralization Peptides

The synthesis of human osteocalcin (bone Gla protein) and related peptides requires the incorporation of Gla residues to study calcium and hydroxyapatite binding [1]. While L-Gla is the native form, Z-D-Gla(OtBu)2-OH can be used to create D-amino acid containing analogs for exploring the stereospecificity of mineral surface binding and for developing more stable, protease-resistant peptide probes for bone metabolism research [2].

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of Complex Peptides

For researchers employing Boc-chemistry for SPPS or solution-phase synthesis, Z-D-Gla(OtBu)2-OH is the appropriately protected building block [1]. Its N-α-Z group is stable to the iterative TFA deprotection steps used to remove the temporary Boc group from the growing peptide chain, while the γ-di-tBu esters remain intact until the final HF cleavage step. This orthogonal stability profile is a prerequisite for successful synthesis using this methodology.

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